![molecular formula C17H28N2O B14585188 Morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]- CAS No. 61580-95-8](/img/structure/B14585188.png)
Morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]- is a complex organic compound that features both morpholine and piperidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]- typically involves multi-step organic reactions. One common method involves the reaction of morpholine with a suitable cyclohexenone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler analog with a similar structure but lacking the piperidine moiety.
Piperidine: Another related compound that features a six-membered ring with one nitrogen atom.
N-Methylmorpholine: A derivative of morpholine with a methyl group attached to the nitrogen atom.
Uniqueness
Morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]- is unique due to its combination of morpholine and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
61580-95-8 |
|---|---|
Molekularformel |
C17H28N2O |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
4-[(3-methylidene-2-piperidin-1-ylcyclohexen-1-yl)methyl]morpholine |
InChI |
InChI=1S/C17H28N2O/c1-15-6-5-7-16(14-18-10-12-20-13-11-18)17(15)19-8-3-2-4-9-19/h1-14H2 |
InChI-Schlüssel |
SVKGXNXFNRASBD-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CCCC(=C1N2CCCCC2)CN3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanoic acid, 4-[3-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14585116.png)

![Diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate](/img/structure/B14585118.png)
![5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo-](/img/structure/B14585122.png)

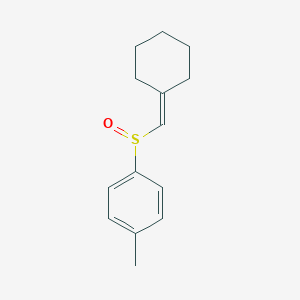
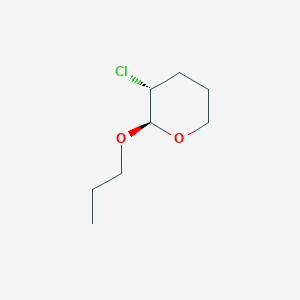
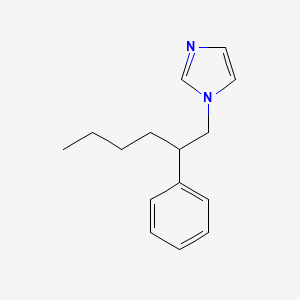
![benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol](/img/structure/B14585149.png)
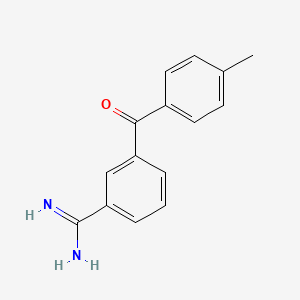
![4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14585155.png)
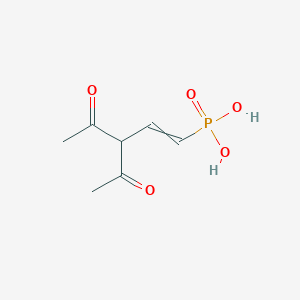
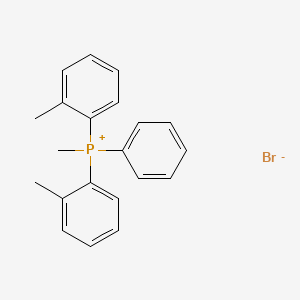
![[(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene](/img/structure/B14585181.png)
